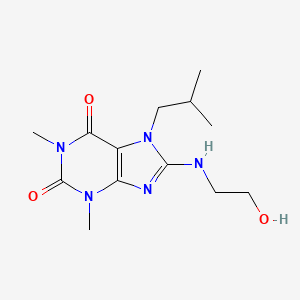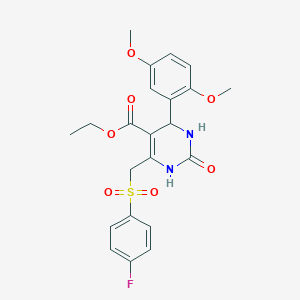
Ethyl 4-(2,5-dimethoxyphenyl)-6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,5-dimethoxyphenyl)-6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C22H23FN2O7S and its molecular weight is 478.49. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2,5-dimethoxyphenyl)-6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2,5-dimethoxyphenyl)-6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A key focus of research on this compound is its synthesis and structural characterization. For instance, studies have explored the synthesis of related tetrahydropyrimidine derivatives through various methods, including the Biginelli reaction, which is a multicomponent chemical reaction used to synthesize dihydropyrimidinones. These methods aim to improve efficiency, yield, and selectivity while minimizing environmental impact. Structural characterization techniques such as X-ray crystallography, NMR, and IR spectroscopy have been employed to determine the molecular structure and confirm the identity of synthesized compounds (Harikrishnan et al., 2013).
Nonlinear Optical Properties
Research has also been conducted on the nonlinear optical properties of similar compounds, highlighting their potential applications in photonics and optoelectronics. The study of these properties involves understanding how compounds respond to high-intensity light, which is crucial for the development of optical switches, modulators, and other photonic devices. One study investigated the nonlinear optical organic crystal of a closely related compound, demonstrating its potential for optical applications through detailed structural and electronic analysis (Dhandapani et al., 2017).
Antimicrobial and Enzyme Inhibition Activity
Another area of interest is the antimicrobial activity and enzyme inhibition potential of tetrahydropyrimidine derivatives. These studies aim to identify new therapeutic agents by evaluating the compounds' efficacy against various bacteria and fungi. Additionally, enzyme assay and docking studies help elucidate the mode of action of these compounds, providing insights into their potential as drug candidates. For example, Tiwari et al. (2018) reported on the synthesis and evaluation of novel chromone-pyrimidine coupled derivatives, showcasing their antimicrobial activity and potential as enzyme inhibitors (Tiwari et al., 2018).
Fluorescent Molecular Probes
The development of fluorescent molecular probes is another significant application. These probes, derived from similar chemical frameworks, are used in biological imaging and diagnostics to track and study biological processes at the molecular level. The synthesis and spectral properties of fluorescent solvatochromic dyes related to the compound of interest have been explored, demonstrating their utility in developing ultrasensitive fluorescent probes for biological research (Diwu et al., 1997).
Eigenschaften
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorophenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O7S/c1-4-32-21(26)19-17(12-33(28,29)15-8-5-13(23)6-9-15)24-22(27)25-20(19)16-11-14(30-2)7-10-18(16)31-3/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOMTRVWZSEIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

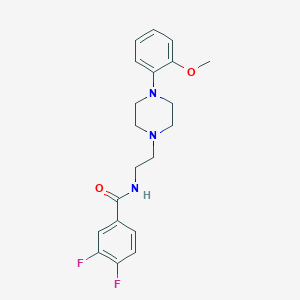
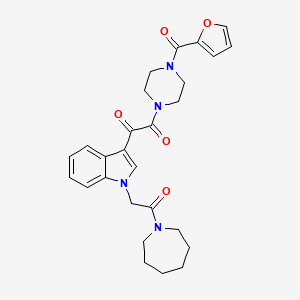
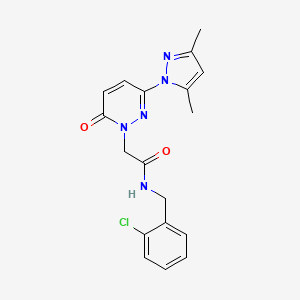
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)
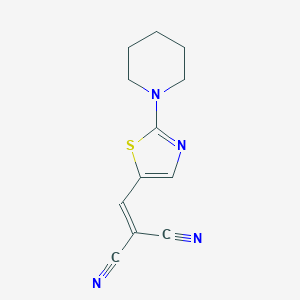
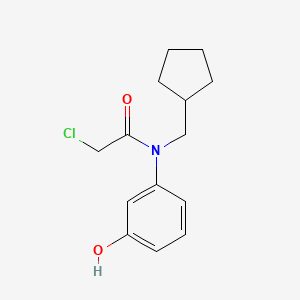


![N-(butan-2-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531963.png)
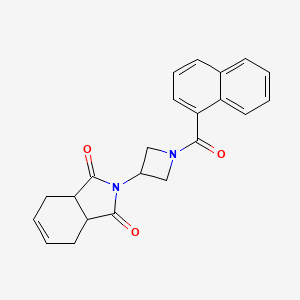
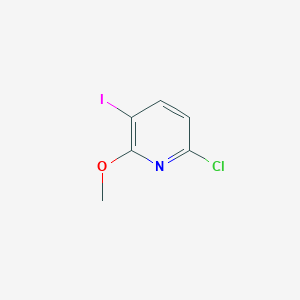

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chloropropanamide](/img/structure/B2531968.png)
